molecular formula C7H6BF4K B7892569 Potassium trifluoro(3-fluoro-4-methylphenyl)borate

Potassium trifluoro(3-fluoro-4-methylphenyl)borate

Cat. No.: B7892569
M. Wt: 216.03 g/mol
InChI Key: DUMBMIILIPQTSV-UHFFFAOYSA-N
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Description

Potassium trifluoro(3-fluoro-4-methylphenyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .

Mechanism of Action

The mechanism by which potassium trifluoro(3-fluoro-4-methylphenyl)borate exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound acts as a boron source, which undergoes transmetalation with a palladium catalyst. This process involves the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium-boron intermediates .

Comparison with Similar Compounds

Potassium trifluoro(3-fluoro-4-methylphenyl)borate is unique among organotrifluoroborates due to its specific substitution pattern on the aromatic ring. Similar compounds include:

The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and suitability for particular applications .

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-4-methylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4.K/c1-5-2-3-6(4-7(5)9)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMBMIILIPQTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)C)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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